molecular formula C16H22BF3O4 B13992715 2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13992715
M. Wt: 346.2 g/mol
InChI Key: DYQWCZJWTRTEPY-UHFFFAOYSA-N
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Description

2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are highly valuable building blocks in organic synthesis due to their versatility and stability. This particular compound is known for its unique structural features, which include a trifluoromethyl group and a methoxyethoxy substituent, making it a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with the corresponding aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Amino or thioether derivatives.

Scientific Research Applications

2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the trifluoromethyl and methoxyethoxy groups, making it less reactive in certain reactions.

    4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the methoxyethoxy group, affecting its solubility and reactivity.

    2-(3-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

Uniqueness

2-(3-(2-Methoxyethoxy)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the trifluoromethyl and methoxyethoxy groups. These substituents enhance its reactivity, stability, and solubility, making it a versatile reagent in various chemical reactions and applications.

Properties

Molecular Formula

C16H22BF3O4

Molecular Weight

346.2 g/mol

IUPAC Name

2-[3-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BF3O4/c1-14(2)15(3,4)24-17(23-14)12-8-11(16(18,19)20)9-13(10-12)22-7-6-21-5/h8-10H,6-7H2,1-5H3

InChI Key

DYQWCZJWTRTEPY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCOC)C(F)(F)F

Origin of Product

United States

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